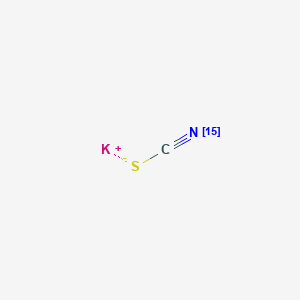

Potassium thiocyanate-15N

描述

The Unique Role of Nitrogen-15 (B135050) Isotopes in Elucidating Reaction Pathways and Molecular Interactions

Nitrogen is a fundamental component of a vast number of organic and inorganic compounds, including amino acids, nucleic acids, and many industrial chemicals. The use of Nitrogen-15 (¹⁵N) as a stable isotope tracer offers a powerful method for studying the intricate pathways of nitrogen transformations. wikipedia.org With a natural abundance of only about 0.37%, the introduction of ¹⁵N-enriched compounds creates a distinct isotopic signature that is readily detectable. frontiersin.org

One of the primary applications of ¹⁵N tracing is in the elucidation of reaction mechanisms. By labeling a specific nitrogen atom in a reactant, chemists can follow its trajectory throughout a chemical synthesis, determining which bonds are broken and formed, and identifying the structure of transient intermediates. This level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

In biochemistry and metabolic research, ¹⁵N labeling is instrumental in mapping complex metabolic networks. For instance, by providing cells with ¹⁵N-labeled nutrients like amino acids or ammonia (B1221849), researchers can trace how nitrogen is incorporated into proteins, nucleotides, and other essential biomolecules. nih.gov This approach has been vital in understanding amino acid and nucleotide metabolism. nih.gov

Furthermore, ¹⁵N isotopes are invaluable for studying molecular interactions. The distinct nuclear spin of ¹⁵N (a spin of 1/2) makes it particularly well-suited for NMR spectroscopy studies. frontiersin.org This allows for the investigation of protein-ligand binding, enzyme kinetics, and the dynamics of macromolecules in a non-invasive manner. The ability to selectively label specific nitrogen atoms provides a high degree of resolution for probing the local environment and conformational changes within a molecule upon interaction with other species.

Overview of Potassium Thiocyanate-15N as a Precursor and Analytical Standard in Contemporary Research

Potassium thiocyanate-¹⁵N (KSC¹⁵N) is a simple, yet versatile, inorganic salt that has found significant utility in the field of stable isotope research. Its importance stems from its dual role as both a precursor for the synthesis of more complex ¹⁵N-labeled molecules and as an analytical standard for instrument calibration and quantification.

As a synthetic precursor, the ¹⁵N-labeled thiocyanate (B1210189) anion (SCN⁻) provides a convenient and reactive source of nitrogen-15. It can be readily incorporated into a wide variety of organic and inorganic structures through well-established chemical reactions. For example, it has been used in the synthesis of ¹⁵N-labeled heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. One documented synthesis involves the use of enriched potassium thiocyanate to produce a ¹⁵N-labeled 5-amino-3-mercaptotriazole, a key intermediate in the synthesis of the antiviral drug Triazavirin. nih.gov

In addition to its role in synthesis, potassium thiocyanate-¹⁵N serves as a crucial analytical standard. In mass spectrometry, a known amount of a ¹⁵N-labeled internal standard is often added to a sample to improve the accuracy and precision of quantification. isotope.com The distinct mass of the labeled compound allows it to be easily differentiated from its unlabeled counterpart, correcting for variations in sample preparation and instrument response. Similarly, in ¹⁵N NMR spectroscopy, potassium thiocyanate-¹⁵N can be used as an external or internal reference standard to calibrate the chemical shift axis.

The table below summarizes some of the key properties of Potassium Thiocyanate-¹⁵N:

| Property | Value |

| Chemical Formula | KSC¹⁵N |

| Molecular Weight | ~98.17 g/mol |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Appearance | Colorless crystals or white crystalline powder |

| Melting Point | Approximately 173-175 °C |

Data sourced from various chemical suppliers and databases. chembk.comnacchemical.com

Structure

3D Structure of Parent

属性

IUPAC Name |

potassium;(15N)azanylidynemethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYHKDIALBAK-CGOMOMTCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#[15N])[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457839 | |

| Record name | Potassium thiocyanate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160350-71-0 | |

| Record name | Potassium thiocyanate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiocyanate-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 15n Enriched Thiocyanates

Direct Synthesis Routes Incorporating ¹⁵N-Labeled Precursors

The foundational method for producing potassium thiocyanate-¹⁵N involves the direct incorporation of a nitrogen-15 (B135050) labeled precursor. A common approach is the reaction of a ¹⁵N-labeled starting material with sources of carbon and sulfur. For instance, (¹⁵N₂)-Ammonium thiocyanate (B1210189) has been prepared from thiophosgene (B130339) and ¹⁵NH₄Cl in an aqueous sodium hydroxide (B78521) solution acs.org. A similar principle can be applied for potassium thiocyanate-¹⁵N, where a potassium salt is used or introduced in a subsequent step. One general method states that Potassium ¹⁵N-thiocyanate can be prepared by combining a thiocyanate containing the ¹⁵N isotope with potassium chembk.com.

Another established route in organic chemistry for synthesizing thiocyanates is the nucleophilic substitution reaction between an alkyl halide and an alkali metal thiocyanate organic-chemistry.org. In this context, to produce a ¹⁵N-labeled organic thiocyanate, potassium thiocyanate-¹⁵N serves as the ¹⁵N-labeled precursor, reacting with a suitable organic substrate.

More recent advancements have utilized sulfuryl fluoride (B91410) (SO₂F₂) to promote a one-step synthesis of thiocyanates from readily available alcohols and ammonium (B1175870) thiocyanate organic-chemistry.org. By substituting standard ammonium thiocyanate with its ¹⁵N-labeled counterpart, this method provides an efficient pathway to ¹⁵N-enriched organic thiocyanates under mild conditions.

Electrochemical Synthesis Approaches for ¹⁵N-Thiocyanates

Electrochemical methods offer innovative and green alternatives for synthesis, leveraging the redox activity of the thiocyanate ion researchgate.net. These techniques use electrical energy to drive reactions, often avoiding harsh reagents researchgate.net. While direct electrochemical synthesis of potassium thiocyanate-¹⁵N is not widely documented, the thiocyanate anion is extensively used in electrochemical reactions to generate more complex thiocyanated molecules.

Key electrochemical strategies include:

Cascade Cyclization Reactions: The unique chemical properties of thiocyanates, including their ability to serve as both sulfur and nitrogen sources, make them valuable in electrochemical cascade reactions for synthesizing heterocyclic compounds researchgate.net.

Stereoselective Synthesis: Electrochemical induction has been successfully used for the stereoselective synthesis of thiocyanated enaminones researchgate.net.

In these applications, using potassium thiocyanate-¹⁵N as the thiocyanate source would allow for the specific introduction of a ¹⁵N label into the target organic molecules, which can then be tracked or characterized using ¹⁵N-sensitive analytical techniques.

Derivatization Strategies for Generating Complex ¹⁵N-Labeled Compounds from Potassium Thiocyanate-¹⁵N

Potassium thiocyanate-¹⁵N is a versatile building block for synthesizing a variety of more complex labeled compounds. Its utility is particularly notable in creating internal standards for mass spectrometry and as a synthon in organic chemistry.

A key application is in quantitative analysis, where isotopically labeled internal standards are essential for accuracy. In one method, ¹³C,¹⁵N-labelled potassium thiocyanate is used as an internal standard for the determination of thiocyanate in biological fluids like plasma, urine, and saliva. The analysis involves liquid-liquid extraction and simultaneous derivatization with 2,3,4,5,6-pentafluorobenzylbromide (PFBBr), followed by GC-MS analysis publisso.de.

Furthermore, the thiocyanate group can be incorporated into larger molecular scaffolds. For example, labeled thiourea (B124793), derived from labeled ammonium thiocyanate, serves as a key intermediate in the synthesis of complex heterocyclic molecules like (¹⁵N₄)-2-SH-4,6-diaminopyrimidine acs.org. These strategies highlight the role of potassium thiocyanate-¹⁵N as a precursor for introducing the ¹⁵N isotope into diverse molecular architectures for specialized research applications.

Table 1: Derivatization and Application of Labeled Potassium Thiocyanate This table is interactive. You can sort and filter the data.

| Labeled Precursor | Derivatizing Agent/Reaction Type | Product/Application | Analytical Technique | Source(s) |

|---|---|---|---|---|

| Potassium thiocyanate-¹³C,¹⁵N | 2,3,4,5,6-pentafluorobenzylbromide (PFBBr) | Derivatized thiocyanate for use as an internal standard | Gas Chromatography-Mass Spectrometry (GC-MS) | publisso.de |

| (¹⁵N₂)-Ammonium thiocyanate | Conversion to (¹⁵N₂)-thiourea | (¹⁵N₄)-2-SH-4,6-diaminopyrimidine (heterocyclic synthesis) | ¹⁵N Nuclear Magnetic Resonance (NMR) | acs.org |

| Potassium thiocyanate-¹⁵N | Used as a catalyst | One-pot reaction of dialkyl dialkoxydithiophosphates | Not Specified | chemicalbook.com |

| Potassium thiocyanate-¹⁵N | General Chemical Synthesis | Precursor for various ¹⁵N-labeled compounds for isotope tracing | Not Specified | chembk.com |

Isotopic Enrichment and Purity Assessment in Specialized Synthesis

The utility of any isotopically labeled compound is contingent upon the accurate determination of its isotopic enrichment and purity. For compounds synthesized using potassium thiocyanate-¹⁵N, high-resolution mass spectrometry (MS) is the primary analytical tool for this assessment. researchgate.net

The process often involves comparing the experimentally measured mass spectrum of the labeled molecule with theoretically generated isotopic profiles at varying levels of enrichment researchgate.net. The enrichment ratio that provides the best correlation between the experimental and theoretical data is taken as the final value researchgate.net. Advances in time-of-flight (TOF) and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry have significantly improved the resolution and mass accuracy, allowing for more precise quantification of the isotopic composition. researchgate.netacs.org

Challenges in this analysis include accounting for the natural isotopic abundance of other elements (e.g., ¹³C, ²H) within the molecule, which can contribute to the observed mass peaks researchgate.net. In molecules with a high degree of labeling, the isotopic clusters in the mass spectrum can become broader, making the identification of the correct monoisotopic peak more difficult nih.govbiorxiv.org. Despite these challenges, modern MS approaches can achieve high accuracy, with measured enrichments often falling within 1.5% of the expected values. researchgate.netacs.org

Table 2: Research Findings on ¹⁵N Isotopic Enrichment Measurement This table is interactive. You can sort and filter the data.

| Analytical Technique | Sample Type | Measured Enrichment (APE*) | Expected Enrichment (MPE**) | Relative Standard Deviation | Source(s) |

|---|---|---|---|---|---|

| SIM-GC/MS & FTICR-MS | Labeled Yeast Proteins | 59.0 ± 0.2% | 60.1% | 4.9% | acs.org |

| SIM-GC/MS & FTICR-MS | Labeled Yeast Proteins | 78.8 ± 0.2% | 80.2% | 2.0% | acs.org |

| SIM-GC/MS & FTICR-MS | Labeled Yeast Proteins | 98.5 ± 0.4% | 100% | 0.8% | acs.org |

| High-Resolution TOF-MS | Labeled APIs | Not specified | Not specified | Not specified | researchgate.net |

*APE: Atom Percent Excess **MPE: Molar Percent Enrichment of media

Advanced Spectroscopic Applications of Potassium Thiocyanate 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of the ¹⁵N isotope in the thiocyanate (B1210189) anion (SCN⁻) significantly enhances its utility in a variety of NMR spectroscopic techniques.

¹⁵N NMR Chemical Shift Analysis for Structural Elucidation and Bonding Characterization

The ¹⁵N chemical shift is highly sensitive to the electronic environment around the nitrogen nucleus, making it a valuable parameter for elucidating the structure and bonding characteristics of the thiocyanate group in different chemical environments.

Structural Isomerism: ¹⁵N NMR spectroscopy is a definitive method to distinguish between thiocyanates (R-SCN) and their isothiocyanate (R-NCS) isomers. These two forms exhibit vastly different ¹⁵N chemical shifts, with thiocyanates appearing around -100 ppm and isothiocyanates around -275 ppm. The thiocyanate ion (SCN⁻) itself has an intermediate chemical shift of approximately -165 ppm. rsc.org This clear distinction allows for unambiguous structural assignment.

Bonding and Coordination: The ¹⁵N chemical shift provides insights into the nature of bonding when the thiocyanate ion coordinates to other species, such as metal ions. Changes in the chemical shift upon coordination, known as coordination shifts (Δ¹⁵N(coord)), can indicate the strength and nature of the metal-ligand bond. nih.govresearchgate.net For instance, studies have shown that the ¹⁵N chemical shift is influenced by the type of metal ion, its oxidation state, and the geometry of the coordination sphere. researchgate.net In solid-state NMR, ¹⁵N chemical shift anisotropy, which describes the orientation dependence of the chemical shift, can provide further details about the local electronic structure and symmetry around the nitrogen atom. A study on solid ammonium (B1175870) thiocyanate reported a ¹⁵N chemical shielding anisotropy of 415 ± 15 ppm. researchgate.netcdnsciencepub.com

Intermolecular Interactions: Intermolecular interactions, such as hydrogen bonding and halogen bonding, can also be probed using ¹⁵N NMR. For example, in a study of thiocyanate anions halogen-bonded to diiodoperfluoroarenes, the ¹⁵N chemical shifts were observed to decrease compared to the unbonded state. researchgate.net This sensitivity allows for the characterization of non-covalent interactions involving the nitrogen atom of the thiocyanate group.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) Studies of Electronic and Stereochemical Properties

Combining ¹⁵N NMR with ¹H and ¹³C NMR provides a more complete picture of the electronic and stereochemical properties of molecules containing the thiocyanate group.

Electronic Effects: In vinyl thiocyanates, a combination of ¹H, ¹³C, and ¹⁵N NMR studies has suggested that the SCN group exerts both attractive σ and π effects on the carbon-carbon double bond, likely through the involvement of the sulfur d-orbitals. rsc.org Conversely, the isothiocyanate (NCS) group appears to be slightly electron-donating towards the double bond. rsc.org

Stereochemistry and Conformation: In more complex systems, such as proteins that bind thiocyanate, multi-nuclear NMR can be used to identify the specific amino acid residues involved in the interaction. For example, in the study of the interaction between Bovine Pancreatic Trypsin Inhibitor (BPTI) and thiocyanate, significant chemical shift variations were observed for 30 protons belonging to 20 different residues, indicating a specific binding interaction. nih.gov The largest deviation was seen for the amide backbone proton of Arginine-42. nih.gov Such detailed information is crucial for understanding the stereochemical aspects of ligand binding.

Coordination Chemistry: In coordination complexes, multinuclear NMR helps to elucidate the binding mode of the thiocyanate ligand. For instance, in silver(I) complexes with thiourea (B124793) and substituted thioureas, the appearance of a resonance around 125 ppm in the ¹³C NMR spectrum indicates the binding of thiocyanate to the silver(I) ion. researchgate.net

Solid-State NMR Investigations of ¹⁵N-Thiocyanate Dynamics and Anion Reorientation

Solid-state NMR (ssNMR) spectroscopy of ¹⁵N-labeled thiocyanate provides unique insights into the dynamics and orientation of the anion in the solid phase.

Anion Dynamics: By analyzing the NMR lineshapes and relaxation parameters at different temperatures, the motional dynamics of the thiocyanate ion can be characterized. While early studies suggested rapid reorientation of the SCN⁻ ion in solid KSCN at room temperature, later work proposed that this observation might be due to line narrowing from water-solvated ions on the surface of the hygroscopic salt. cdnsciencepub.com More detailed studies using techniques like Rotational-Echo Double Resonance (REDOR) NMR on doubly labeled (¹³C, ¹⁵N) samples can quantitatively measure internuclear distances and monitor the reorientational motion of the C-N bond axis. nih.gov

Chemical Shielding Anisotropy: In a static or slow-spinning solid sample, the anisotropic interactions are not averaged out as they are in solution. The analysis of the resulting powder pattern or spinning sidebands in a magic-angle spinning (MAS) experiment allows for the determination of the principal components of the chemical shift tensor. emory.edu For solid ammonium thiocyanate, slow MAS ¹⁵N NMR experiments yielded a chemical shielding anisotropy (Δσ) of 415 ± 15 ppm. cdnsciencepub.comcdnsciencepub.com This parameter is sensitive to the local electronic structure and symmetry.

Dipolar Coupling: The dipolar coupling between the ¹⁵N nucleus and other nearby nuclei (like ¹³C) can be measured in the solid state. This interaction is dependent on the inverse cube of the internuclear distance, providing a precise measure of bond lengths. In solid ammonium thiocyanate, the ¹³C-¹⁴N dipolar splitting was used to calculate an effective C-N bond length of 1.19 ± 0.01 Å, which is in good agreement with values from X-ray and neutron diffraction studies. researchgate.netcdnsciencepub.comcdnsciencepub.com

Relaxation Studies (T₁, T₂) Using ¹⁵N NMR for Molecular Dynamics and Solvation Shell Characterization

Measurements of the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁵N nucleus are powerful probes of molecular dynamics and interactions in solution.

Molecular Dynamics: ¹⁵N relaxation rates are influenced by the rotational motion of the molecule or ion. By analyzing T₁ and T₂ data, along with the nuclear Overhauser effect (NOE), one can determine rotational correlation times, which describe the timescale of molecular tumbling. nih.govncbs.res.in For instance, a study on 1-ethyl-3-methylimidazolium-based ionic liquids, including one with a thiocyanate anion, found that the rotational correlation times of the cation determined from ¹⁵N relaxation measurements correlate linearly with the macroscopic viscosity of the ionic liquid. nih.gov

Solvation and Binding: Relaxation studies are particularly useful for characterizing the binding of thiocyanate to larger molecules like proteins. When a small, ¹⁵N-labeled molecule binds to a large, slowly tumbling macromolecule, its relaxation times change significantly. This principle was used to study the interaction of thiocyanate with lactoperoxidase and bovine pancreatic trypsin inhibitor (BPTI). nih.govnih.gov By titrating the protein with ¹⁵N-labeled thiocyanate and measuring the change in T₁, dissociation constants (Kd) for the binding interaction were determined. nih.govnih.gov For BPTI, a Kd of 99 ± 10 mM was calculated from ¹⁵N relaxation time measurements. nih.gov

Exchange Dynamics: Temperature-dependent relaxation studies can reveal whether the thiocyanate ion is in fast or slow exchange between its free and bound states. For the interaction with lactoperoxidase, studies of the carbon relaxation rate as a function of temperature showed that thiocyanate is in fast exchange between a binding site on the enzyme and the bulk solution. nih.gov

Solvent Effects on ¹⁵N Chemical Shifts and Intermolecular Interactions

The ¹⁵N chemical shift of the thiocyanate anion is sensitive to the surrounding solvent environment, providing a means to study intermolecular interactions.

Solvent Polarity and Hydrogen Bonding: The solvent can significantly influence the ¹⁵N chemical shift through various mechanisms, including changes in polarity and direct interactions like hydrogen bonding. researchgate.netnih.gov Studies on silver(I) complexes have shown a strong solvent dependence of the ¹⁵N NMR chemical shift, with variations of up to 40 ppm for the same complex in different solvents (e.g., CDCl₃ and CD₃CN). nih.gov This highlights that the interpretation of coordination shifts must always consider the solvent. nih.gov

Linear Solvation Energy Relationships: The effect of different solvents on the ¹⁵N chemical shift of butyl thiocyanate (BuⁿSCN) has been analyzed using Taft's linear solvation energy relationships, which correlate the chemical shift to solvent parameters. rsc.org

Ion Pairing: In solution, cations and anions can form contact ion pairs (CIPs). The formation of these pairs affects the electronic structure of the anion and thus its NMR parameters. Recent studies using FTIR and 2D IR spectroscopy have investigated the binding nature of thiocyanate with lithium ions in different solvents, showing the presence of both free SCN⁻ and CIPs in solution. aip.org While not directly an NMR study, these findings are relevant as such interactions would also modulate the ¹⁵N chemical shift.

Mass Spectrometry (MS) Applications

Potassium thiocyanate labeled with both ¹³C and ¹⁵N is a valuable tool in mass spectrometry, primarily as an internal standard for the quantification of thiocyanate in biological and environmental samples. isotope.commedchemexpress.compublisso.deeurisotop.com

Isotope Dilution Mass Spectrometry: The use of isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. In this method, a known amount of the labeled compound (e.g., K¹³C¹⁵N) is added to the sample. publisso.de Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same losses during sample preparation and ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the unlabeled analyte to the labeled standard, a precise and accurate quantification can be achieved. publisso.de

Metabolite and Biomarker Analysis: Thiocyanate is a major metabolite of cyanide and is used as a biomarker for exposure to cyanide-releasing compounds, for instance from smoking or occupational exposure. publisso.de Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the determination of thiocyanate in biological fluids like plasma, urine, and saliva, utilizing ¹³C,¹⁵N-labeled potassium thiocyanate as the internal standard. publisso.deresearchgate.net This enables reliable monitoring of exposure to cyanide.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex mixtures. The use of stable isotope-labeled internal standards, such as Potassium Thiocyanate-¹⁵N, is central to this technique. nih.govresearchgate.net These standards, being chemically identical to the analyte of interest but differing in mass, can correct for variations in sample preparation and matrix effects during analysis. researchgate.netresearchgate.net

In IDMS, a known amount of the isotopically labeled standard (e.g., KSC¹⁵N) is added to a sample containing the unlabeled analyte (KSCN). researchgate.net The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Since the standard and analyte exhibit the same behavior during extraction, chromatography, and ionization, this ratio remains constant, allowing for precise quantification of the original analyte concentration. nih.govresearchgate.net This method provides high accuracy and repeatability, overcoming challenges associated with sample loss and instrument fluctuations. researchgate.net

Key Features of IDMS with Potassium Thiocyanate-¹⁵N:

High Accuracy: Minimizes errors from sample preparation and matrix effects. researchgate.netresearchgate.net

Enhanced Precision: The use of an internal standard with identical chemical properties ensures reliable quantification. nih.gov

Broad Applicability: Suitable for quantifying metabolites in complex biological matrices. chemie-brunschwig.chchromservis.eu

| Property | Description | Reference |

| Analyte | Potassium Thiocyanate (unlabeled) | researchgate.net |

| Internal Standard | Potassium Thiocyanate-¹⁵N | researchgate.netsigmaaldrich.com |

| Technique | Isotope Dilution Mass Spectrometry (IDMS) | researchgate.net |

| Advantage | Correction for matrix effects and sample loss | researchgate.netresearchgate.net |

Tandem Mass Spectrometry (MS/MS) in Tracer Studies and Product Identification

Tandem mass spectrometry (MS/MS), coupled with stable isotope labeling, is an invaluable tool for metabolic tracer studies and identifying reaction products. nih.govnih.gov In these experiments, ¹⁵N-labeled compounds like Potassium Thiocyanate-¹⁵N are introduced into a biological system to trace the metabolic fate of the thiocyanate ion or to identify its downstream products. chromservis.eu

The ¹⁵N label acts as a specific tag, allowing researchers to distinguish between the administered compound and endogenous molecules. chromservis.eu By analyzing the mass shift in the resulting metabolites, pathways can be elucidated, and the incorporation of the labeled nitrogen atom can be tracked. nih.gov MS/MS provides an additional layer of specificity by fragmenting the parent ions and analyzing the resulting daughter ions, which helps in the structural confirmation of the labeled products. nist.gov This approach has been successfully used to study the biosynthesis of various nitrogen-containing metabolites. nih.gov

High-Resolution Mass Spectrometry for Labeled Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) offers the capability to distinguish between molecules with very similar masses, a critical advantage in metabolomics and tracer studies. nih.gov When using dual-labeled compounds like Potassium Thiocyanate-¹³C,¹⁵N, HRMS can resolve the isotopologues that would be indistinguishable with nominal resolution mass spectrometry. nih.govisotope.commedchemexpress.com

This high resolving power allows for the confident identification of metabolites that have incorporated the ¹⁵N label from Potassium Thiocyanate-¹⁵N. nih.gov The precise mass measurements provided by HRMS enable the determination of the elemental composition of unknown metabolites, facilitating their identification in complex biological samples. nih.gov This is particularly useful in untargeted metabolomics studies where the goal is to identify all measurable analytes in a sample.

Vibrational Spectroscopy (Infrared and Raman) for Bonding Mode Analysis in Thiocyanate Complexes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding environment of the thiocyanate (SCN⁻) ligand in metal complexes. The use of ¹⁵N isotopic labeling in the thiocyanate ion is a powerful method for assigning vibrational modes and understanding the nature of the metal-ligand bond. uct.ac.za

The substitution of ¹⁴N with ¹⁵N in the thiocyanate ligand results in a predictable shift in the vibrational frequencies of the C≡N and C-S stretching modes, as well as the S-C-N bending mode. uct.ac.za By comparing the spectra of the labeled and unlabeled complexes, researchers can definitively assign the bands corresponding to these vibrations. These shifts provide insights into the coordination mode of the thiocyanate ligand (i.e., whether it is N-bonded, S-bonded, or bridging) and the strength of the metal-ligand interaction. uct.ac.zaiphy.ac.cn For instance, the C≡N stretching frequency is sensitive to the electronic environment and can indicate the degree of back-bonding from the metal to the ligand. researchgate.net

Vibrational Frequencies of Thiocyanate and its ¹⁵N-labeled Analog:

The isotopic shift upon ¹⁵N substitution helps in the unambiguous assignment of vibrational modes. uct.ac.za

The magnitude of the frequency shift can provide information about the coupling of vibrational modes within the molecule. uct.ac.za

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Shift with ¹⁵N Labeling |

| C≡N Stretch | 2050 - 2150 | Downshift |

| C-S Stretch | 780 - 860 | Minor Shift |

| S-C-N Bend | ~470 | Minor Shift |

Synergistic Application of Multiple Spectroscopic Techniques

The combination of multiple spectroscopic techniques provides a more comprehensive understanding of complex systems involving Potassium Thiocyanate-¹⁵N. For example, combining mass spectrometry with vibrational spectroscopy allows for both the quantification and structural characterization of thiocyanate-containing compounds.

In studies of metalloproteins, for instance, NMR spectroscopy can be used to probe the binding of ¹⁵N-labeled thiocyanate to the protein, providing information about the binding site and the dynamics of the interaction. nih.govpnas.org This information can then be correlated with data from IR spectroscopy to understand the specific bonding interactions. acs.orgresearchgate.netscienceasia.org Similarly, data from mass spectrometry can confirm the incorporation of the labeled thiocyanate into the protein or identify any subsequent chemical transformations. nist.gov This integrated approach, leveraging the strengths of different spectroscopic methods, is crucial for a complete and detailed analysis.

Mechanistic Investigations Utilizing 15n Labeled Thiocyanate

Elucidation of Organic Reaction Mechanisms with Nitrogen-15 (B135050) Labeling

Isotopic labeling with ¹⁵N has been instrumental in clarifying the intricate steps of many organic reactions. numberanalytics.comnih.gov Using potassium thiocyanate (B1210189) enriched with ¹⁵N allows researchers to track the thiocyanate group's fate, confirming bond-making and bond-breaking steps and validating proposed mechanistic pathways. numberanalytics.comsymeres.com

Nucleophilic Substitution Reactions Involving the Thiocyanate-¹⁵N Anion

The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophilic carbon atom via either its sulfur or nitrogen atom, leading to alkyl thiocyanates (R-SCN) or alkyl isothiocyanates (R-NCS), respectively. The use of ¹⁵N-labeled potassium thiocyanate (KSC¹⁵N) is critical in studying these nucleophilic substitution reactions. By analyzing the products using techniques like mass spectrometry or NMR spectroscopy, chemists can determine the precise location of the ¹⁵N label and, thus, the site of nucleophilic attack.

For instance, in reactions with alkyl halides, the thiocyanate ion can participate in S_N1 and S_N2 type reactions. organic-chemistry.org Studies have shown that the reaction of α-nitrothiocyanates with various nucleophiles proceeds via a radical-nucleophilic substitution (S_RN1) mechanism, involving the loss of the thiocyanate anion. najah.edu The use of KSC¹⁵N in such studies helps to unequivocally track the nitrogen atom's position, confirming whether the product is the thiocyanate or the rearranged isothiocyanate. This is particularly important as the product ratio is heavily influenced by factors like the solvent, the structure of the alkyl group, and the counter-ion.

A generalized reaction scheme is the conversion of alcohols to thiocyanates. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate, and then reacting it with potassium thiocyanate. organic-chemistry.org

Reaction: R-OTs + KSC¹⁵N → R-SC¹⁵N + KOTs (major) + R-NC¹⁵S (minor)

By analyzing the products for ¹⁵N incorporation, the regioselectivity of the nucleophilic attack can be quantified.

Rearrangement Studies and Isomerization Pathways (e.g., Thiocyanate to Isothiocyanate)

The isomerization of allylic thiocyanates to their more stable isothiocyanate counterparts is a classic example of a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. preprints.orgresearchgate.net Isotopic labeling with ¹⁵N is a definitive method to study this mechanism. When an allylic substrate is treated with KSC¹⁵N, the initially formed allylic thiocyanate-¹⁵N can rearrange.

The mechanism involves a concerted process where the C-S bond breaks as a new C-N bond forms. By labeling the nitrogen atom, researchers can confirm that the nitrogen in the final isothiocyanate product is the same nitrogen atom from the original thiocyanate nucleophile, ruling out intermolecular pathways under certain conditions.

Studies on fluorinated allylic alcohols have utilized this rearrangement. researchgate.net The alcohols are first converted to mesylates, which are then heated with potassium thiocyanate. The intermediate allyl thiocyanate is not isolated but undergoes an in-situ numberanalytics.comnumberanalytics.com-sigmatropic rearrangement to yield the final fluorinated allyl isothiocyanate. researchgate.net Using KSC¹⁵N in this sequence would result in an isothiocyanate product specifically labeled at the nitrogen atom, confirming the intramolecular nature of the rearrangement.

| Starting Material | Reagent | Intermediate | Product | Isotopic Label Outcome |

| Allyl Halide | KSC¹⁵N | Allyl-SC¹⁵N | Allyl-N¹⁵CS | ¹⁵N is located in the isothiocyanate group |

| Fluorinated Allyl Mesylate | KSC¹⁵N | Fluorinated Allyl-SC¹⁵N | Fluorinated Allyl-N¹⁵CS | ¹⁵N confirms intramolecular rearrangement |

This interactive table summarizes the use of ¹⁵N-labeled thiocyanate in rearrangement studies.

General Insights into Synthetic Pathways through Isotopic Tracing

Beyond single reaction steps, ¹⁵N-labeled thiocyanate provides crucial insights into complex multi-step synthetic pathways. researchgate.net By introducing the ¹⁵N label at a specific point in a reaction sequence, chemists can follow its journey through various intermediates to the final product. wikipedia.org This allows for the verification of a proposed pathway and can reveal unexpected rearrangements or intermediate species.

For example, isotopic labeling has been fundamental in understanding the Fischer indole (B1671886) synthesis and the Claisen rearrangement. numberanalytics.com Similarly, using KSC¹⁵N can help elucidate pathways where a thiocyanate group is introduced and subsequently transformed. This tracing can distinguish between competing pathways and confirm the origin of nitrogen atoms in the final molecular structure, which is essential for optimizing reaction conditions and developing new synthetic methodologies. wikipedia.orgnumberanalytics.com

Tracing Nitrogen Atoms in Complex Biochemical and Chemical Transformations

The use of ¹⁵N-labeled compounds is a cornerstone of metabolic research, enabling scientists to trace nitrogen flow through biochemical networks. mdpi.comalfa-chemistry.comfrontiersin.org Potassium thiocyanate-¹⁵N can be used as a tracer to investigate how thiocyanate is metabolized or incorporated into other molecules by living organisms. frontiersin.org

In marine sponges, for instance, biosynthetic studies have used ¹⁴C-labeled thiocyanate to probe the formation of isothiocyanate and isocyanide functional groups in terpenes. mdpi.comresearchgate.net Similar experiments with KSC¹⁵N, coupled with ¹⁵N-NMR or mass spectrometry, could provide more direct and detailed information on these pathways. frontiersin.org Such studies can determine if the SCN⁻ ion is incorporated directly or if it is first metabolized into another nitrogen-containing species. mdpi.com For example, research has shown that in some sponges, isocyanides and isothiocyanates are interconverted, highlighting the central role of thiocyanate in their metabolism. researchgate.net

Furthermore, ¹⁵N labeling helps to differentiate between various nitrogen transformations occurring simultaneously in complex environments like soil, such as nitrification and denitrification. wikipedia.orgresearchgate.net While not a direct use of KSCN, these studies exemplify the power of ¹⁵N tracing in deconvoluting complex nitrogen cycles. researchgate.net

Investigating Electronic Properties of Thiocyanate and Isothiocyanate Functional Groups

Isotopic labeling can induce subtle but measurable changes in the spectroscopic properties of a molecule, which can be used to probe its electronic structure and local environment. acs.org Incorporating ¹⁵N into the thiocyanate or isothiocyanate group allows for detailed investigation using techniques like ¹⁵N-NMR and infrared (IR) spectroscopy. rsc.orgrsc.org

A comparative ¹⁵N-NMR study of organic thiocyanates (R-SCN) and isothiocyanates (R-NCS) revealed significantly different chemical shifts for the nitrogen atom in the two functional groups. rsc.org The ¹⁵N chemical shifts (δ) for thiocyanates are found around -100 ppm, while those for isothiocyanates are around -275 ppm, indicating a substantial difference in the electronic environment of the nitrogen atom between the two isomers. rsc.org

In vibrational spectroscopy, the C≡N stretching frequency is sensitive to the atom's bonding environment and electronic properties. rsc.org Using the doubly labeled S¹³C¹⁵N⁻ isotope results in a significant downshift of the vibrational frequency in IR spectra compared to the unlabeled version. rsc.org For example, in a study involving hemoglobin labeled with thiocyanate, the S¹³C¹⁵N⁻ label's absorption frequency shifted down by 79 cm⁻¹, a change that helps to eliminate spectral overlap and provides a clear window into the local electric fields and dynamics of the protein environment. rsc.org

| Technique | Property Measured | Observation for Thiocyanate-¹⁵N | Insight Gained |

| ¹⁵N-NMR | Chemical Shift (δ) | Resonances around -100 ppm | Characterizes the specific electronic environment of the nitrogen atom in the S-C-N linkage. rsc.org |

| IR Spectroscopy | Vibrational Frequency (C≡N stretch) | Isotopic shift to lower wavenumbers | Probes local electric fields, solvent interactions, and hydrogen bonding. rsc.org |

| 2D-IR Spectroscopy | Vibrational Lifetimes, Anharmonicity | Reports on dynamics of the local environment | Provides in-situ dynamic information on the molecular surroundings of the label. rsc.org |

This interactive table details the spectroscopic investigation of ¹⁵N-labeled thiocyanate.

Applications in Advanced Analytical Methodologies

Development and Validation of Internal Standards for Chromatographic and Mass Spectrometric Quantification

The use of a stable isotope-labeled internal standard is a benchmark practice in quantitative mass spectrometry. Potassium thiocyanate-15N, often in combination with Carbon-13 (KSC¹³N¹⁵N), is exemplary in this role for the quantification of thiocyanate (B1210189) in various samples. isotope.com An internal standard is a compound with nearly identical chemical and physical properties to the analyte of interest, which is added in a known quantity to a sample before processing. Because KSC¹⁵N is chemically identical to the endogenous thiocyanate, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it can be distinguished by its higher mass.

In a typical quantitative method, a known amount of Potassium thiocyanate-¹³C,¹⁵N is added to a sample containing an unknown quantity of unlabeled thiocyanate. The sample is then processed, which may include extraction and derivatization, before analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). nih.gov The concentration of the analyte is determined by calculating the ratio of the signal intensity of the unlabeled thiocyanate to that of the labeled internal standard. This isotope dilution approach effectively corrects for variations in sample preparation, recovery, and instrument response, leading to highly accurate and precise quantification. nih.gov

Table 1: Properties of Isotopically Labeled Potassium Thiocyanate for Use as an Internal Standard

| Property | Description | Source(s) |

| Labeled Formula | KS¹³C¹⁵N | isotope.comisotope.com |

| Molecular Weight | 99.17 | isotope.comisotope.com |

| Chemical Purity | ≥95% | isotope.comisotope.com |

| Isotopic Enrichment | ¹³C, 99%; ¹⁵N, 98% | isotope.comisotope.com |

| Primary Application | Internal standard for clinical mass spectrometry, metabolism, and metabolomics studies. | isotope.comisotope.com |

Methodological Research for the Detection and Quantification of Thiocyanate in Diverse Research Matrices

This compound has been integral to the development of sensitive, specific, and accurate methods for determining thiocyanate levels in a wide range of biological and environmental samples. nih.gov The quantification of thiocyanate in human biological fluids is particularly important as elevated levels can be an indicator of exposure to cyanide, a potent toxin. This analysis is crucial in forensic toxicology, for monitoring smoke inhalation victims, and for assessing occupational or environmental exposure.

Methodological research has established robust procedures for various matrices:

Biological Fluids (Blood, Plasma, Urine): A common method involves adding ¹⁵N-labeled sodium or potassium thiocyanate to the sample as an internal standard. nih.gov For GC-MS analysis, the thiocyanate is often converted to cyanogen (B1215507) chloride. nih.gov The quantification is then performed using selective ion monitoring. nih.gov For HPLC-MS/MS, which is frequently used for analyzing swine or fish plasma, samples are mixed with the isotopically labeled standard, and proteins are precipitated before analysis. nih.govnih.gov

Water Samples: Ion chromatography is a recognized method for analyzing thiocyanate in process water. analytice.com

The use of an isotope dilution mass spectrometry method employing KSC¹⁵N as the internal standard is considered the benchmark for accurate measurement in these contexts.

Table 2: Analytical Methods for Thiocyanate Quantification in Various Matrices

| Matrix | Analytical Technique | Internal Standard Used | Key Findings | Source(s) |

| Biological Fluids | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁵N-labelled sodium thiocyanate | A sensitive, specific, and accurate method applicable to a wide range of biological samples, free from interference. | nih.gov |

| Swine Plasma | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | NaS¹³C¹⁵N | Developed a validated procedure for simultaneous determination of cyanide and thiocyanate with a limit of detection of 50 nM for thiocyanate. | nih.gov |

| Fish Blood Plasma | High-Performance Liquid Chromatography (HPLC) with UV detection and HPLC-MS/MS | NaS¹³C¹⁵N | Validated quantification using a linear weighted regression of calibration standards. | nih.gov |

| Human Biological Fluids | Isotope Dilution Mass Spectrometry | Potassium thiocyanate-¹³C,¹⁵N | Considered the benchmark for accurate measurement, correcting for variations in sample preparation and instrument response. |

Strategies for Derivatization and Enhanced Detection of Thiocyanate-15N Analytes

Chemical derivatization is a key strategy employed to improve the chromatographic properties and enhance the detection sensitivity of thiocyanate analytes in mass spectrometry. This is particularly important for GC-MS analysis, where volatile derivatives are required.

Conversion to Cyanogen Chloride: For GC-MS applications, thiocyanate is often reacted with reagents like sodium p-toluenesulphonchloramide to prepare cyanogen chloride, which is then extracted into an organic solvent for analysis. nih.gov

Formation of SCN-Bimane: In HPLC-MS/MS methods, thiocyanate can be chemically modified with monobromobimane (B13751) (MBB) to form a fluorescent and readily ionizable SCN-bimane product. nih.govnih.gov This derivatization significantly improves the sensitivity of the assay. nih.gov

These derivatization steps are applied to both the endogenous analyte and the ¹⁵N-labeled internal standard, ensuring that any variability in the reaction efficiency is accounted for, thereby maintaining the accuracy of the quantification.

Table 3: Derivatization Strategies for Thiocyanate Analysis

| Derivatization Reagent | Resulting Product | Analytical Method | Purpose | Source(s) |

| Sodium p-toluenesulphonchloramide | Cyanogen chloride | Gas Chromatography-Mass Spectrometry (GC-MS) | Creates a volatile analyte suitable for GC analysis. | nih.gov |

| Monobromobimane (MBB) | SCN-bimane product | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Enhances detection and ionization efficiency for LC-MS analysis. | nih.govnih.gov |

Ensuring Analytical Precision and Accuracy in Isotopic Labeling Studies

The fundamental advantage of using this compound as an internal standard is its ability to ensure high precision and accuracy in quantitative studies. Analytical variability can arise from multiple sources, including inconsistent extraction recovery from complex matrices and fluctuations in mass spectrometer performance. nih.gov

Studies have shown that the recovery of an analyte from biological samples, such as plasma, can vary significantly between individuals due to differences in the sample matrix (e.g., protein and lipid content). nih.gov A stable isotope-labeled internal standard like KSC¹⁵N co-behaves with the unlabeled analyte throughout the entire analytical process. Therefore, the ratio of the labeled to the unlabeled compound remains constant, irrespective of sample loss during extraction or variations in instrument signal. This ability to correct for matrix effects and recovery variability is crucial for the accurate therapeutic drug monitoring and pharmacokinetic evaluations in clinical settings. nih.gov The precision of such methods, as measured by the percent relative standard deviation, is typically below 8%, with accuracy falling within ±10% of the nominal concentration. nih.gov

Tracer Studies in Biological and Environmental Systems Non Clinical Focus

Elucidation of Metabolic Pathways in Model Organisms Using ¹⁵N Tracers

The metabolic incorporation of stable isotopes is a preferred method for quantitative proteomics and metabolomics, as it minimizes errors by introducing the label at the earliest possible stage. nih.gov Labeling with the heavy isotope ¹⁵N is a particularly efficient method for accurate protein quantitation and can be applied to microorganisms and multicellular model organisms like Caenorhabditis elegans (nematode worm) and Drosophila melanogaster (fruit fly). nih.gov In these studies, organisms are raised on a diet where the sole nitrogen source is ¹⁵N-labeled, leading to the incorporation of the heavy isotope into their entire proteome. nih.govresearchgate.net

By comparing the mass spectra of proteins and metabolites from ¹⁵N-labeled organisms with those from unlabeled (¹⁴N) organisms, scientists can precisely quantify changes in expression levels under different conditions. nih.gov This approach has been instrumental in understanding regulatory processes in developmental biology. nih.gov Furthermore, nontargeted tracer fate detection (NTFD), which combines stable isotope tracers with mass spectrometry, enables the quantitative detection of all measurable metabolites derived from a specific labeled compound without prior knowledge of the reaction network. nih.govresearchgate.net This powerful technique provides information on relative flux magnitudes into each metabolite pool, offering a framework for the global analysis of metabolic fluxes. nih.govresearchgate.net For example, ¹⁵N-labeled precursors can be used to trace biosynthetic pathways of microbial natural products, with mass spectrometry detecting the incorporation of ¹⁵N into the final molecule. frontiersin.org

| Model Organism | ¹⁵N Source in Diet | Application | Research Finding |

| Drosophila melanogaster (Fruit Fly) | ¹⁵N-labeled yeast | Quantitative proteomics | Allows for accurate quantification of protein expression levels during developmental stages. nih.gov |

| Caenorhabditis elegans (Nematode) | ¹⁵N-labeled E. coli | Quantitative proteomics | Enables comparison of proteomes between different genetic backgrounds or environmental exposures. nih.gov |

| Mouse | ¹⁵N-enriched bacteria diet (Ralstonia eutropha) | Proteomic analysis of disease models | Successfully used to identify protein expression differences in a mouse model for trait anxiety. researchgate.net |

| Various Microorganisms | ¹⁵N-labeled ammonium (B1175870) or nitrate (B79036) | Natural product biosynthesis | Traces the incorporation of nitrogen from simple precursors into complex secondary metabolites. frontiersin.org |

Nitrogen Cycling and Transformation Studies in Soil-Plant Systems

The use of ¹⁵N-labeled compounds is the most accurate method for studying the nitrogen cycle in the soil-fertilizer-plant system. researchgate.net This tracer technique allows researchers to distinguish and quantify specific nitrogen conversions amidst a network of simultaneous reactions, such as mineralization, nitrification, denitrification, and assimilation by plants and microbes. wikipedia.org For instance, by adding a ¹⁵N-enriched tracer like labeled ammonium or nitrate to the soil, the rates of its transformation into other nitrogen pools can be precisely calculated. wikipedia.org

Field experiments using ¹⁵N tracers can be conducted over long periods to monitor the fate of nitrogen from sources like atmospheric deposition or fertilizers. frontiersin.org Studies have shown that a significant portion of applied ¹⁵N tracer is often recovered in the soil organic matter and microbial biomass. frontiersin.orgresearchgate.net For example, in one study, the recovery of ¹⁵N in microbial biomass ranged from 9% to 15%, while total recovery in the soil system was between 72% and 85%. researchgate.net These studies are critical for establishing the efficiency of nitrogen fertilizer application for various crops and for understanding nitrogen losses from ecosystems. researchgate.net The natural abundance of ¹⁵N in plants and soil can also serve as an indicator of the relative rates of nitrogen cycling, with belowground δ¹⁵N values being a better predictor than aboveground values. nih.gov

| ¹⁵N Tracer Study Component | Finding | Implication |

| Tracer Recovery | Most applied ¹⁵N tracer is typically recovered in the soil, with total recovery often below 100%. frontiersin.org | Highlights the importance of accounting for all potential loss pathways, including volatilization and denitrification. frontiersin.org |

| Microbial Biomass | Recovery of ¹⁵N in microbial biomass can range from 9-15%, showing seasonal trends. researchgate.net | Indicates the significant role of microorganisms as a dynamic reservoir for nitrogen in soil. researchgate.net |

| Plant Uptake | Foliar δ¹⁵N values can reflect the plant's nitrogen sources (e.g., NO₃⁻ vs. NH₄⁺) and characterize the soil N cycle. nih.gov | Provides a tool to assess plant nitrogen uptake patterns and ecosystem nitrogen dynamics. nih.gov |

| Gross Transformation Rates | ¹⁵N pool dilution techniques allow for the quantification of gross rates of processes like N mineralization and nitrification. nih.gov | Offers detailed insights into the internal dynamics of the soil nitrogen cycle, which cannot be obtained from net measurements alone. wikipedia.org |

Investigation of Contaminant Fate and Degradation in Environmental Compartments

Stable isotope probing (SIP) is a powerful method to track the fate of environmental contaminants and identify the microorganisms responsible for their degradation. bohrium.com By introducing a contaminant labeled with a stable isotope, such as ¹⁵N-labeled potassium thiocyanate (B1210189), into an environmental sample, the label's incorporation into microbial biomass or transformation into other products provides direct evidence of biodegradation. clu-in.org

Thiocyanate (SCN⁻) is a toxic contaminant often generated by industrial processes like gold mining. researchgate.netbiorxiv.org Bioremediation using native microbial consortia is a promising strategy for treating SCN⁻-contaminated water and soil. researchgate.netresearchgate.net Using ¹⁵N-labeled thiocyanate in such studies would allow researchers to unequivocally trace the nitrogen atom from the SCN⁻ molecule. This approach can determine if the nitrogen is assimilated into microbial biomass, released as ammonia (B1221849) (NH₄⁺), or transformed into gaseous forms like nitrous oxide (N₂O) or dinitrogen gas (N₂). nih.govfao.org Recent research has used stable carbon and nitrogen isotope probing to assess the contributions of different enzymatic pathways in thiocyanate biodegradation, finding that the cyanate (B1221674) pathway often dominates initially. biorxiv.org It is crucial, however, to ensure the purity of the isotopic tracer, as commercial ¹⁵N₂ gas stocks have sometimes been found to be contaminated with ¹⁵N-labeled ammonium or nitrate, which could lead to false detection of nitrogen fixation. nih.gov

| Technique | Application to Contaminant Fate | Example Finding |

| Stable Isotope Probing (SIP) | Links microbial identity to the degradation of a specific contaminant. bohrium.com | SIP with ¹³C-labeled biphenyl (B1667301) has been used to identify different phylotypes of PCB-degrading bacteria in river sediment. bohrium.com |

| ¹⁵N Tracing | Tracks the transformation of nitrogen-containing contaminants like thiocyanate (SCN⁻). | In studies of landfill waste, ¹⁵N tracing showed that nitrification is a major driver for nitrogen losses from aerated waste. nih.gov |

| Isotope Ratio Analysis | Changes in the natural isotopic ratio of a contaminant can indicate the extent of its degradation. clu-in.org | An enrichment of heavier isotopes in the remaining contaminant pool is a strong indicator that degradation is occurring. clu-in.org |

Enzymatic Mechanism Studies Involving Nitrogen Metabolism (e.g., Nitrite (B80452) Reductase, Glutamate (B1630785) Synthase)

¹⁵N-labeled substrates are invaluable for dissecting the mechanisms of enzymes involved in nitrogen metabolism. By tracing the path of the ¹⁵N atom through a series of enzymatic reactions, researchers can confirm reaction sequences and quantify product formation. researchgate.net This has been particularly important in understanding how plants and microorganisms assimilate inorganic nitrogen.

For decades, ¹⁵N-tracing studies have been used to demonstrate the sequential reduction and assimilation of nitrate (NO₃⁻) to nitrite (NO₂⁻), ammonia (NH₄⁺), and finally into amino acids like glutamine and glutamate. nih.gov These studies confirmed the roles of key enzymes: nitrate reductase, nitrite reductase (NiR), glutamine synthetase (GS), and glutamate synthase (GOGAT). nih.govnih.gov For example, experiments using ¹⁵N-labeled nitrite allowed for the direct quantification of its reduction to ¹⁵N-labeled ammonium and subsequent incorporation into ¹⁵N-glutamate by the sequential action of NiR and GOGAT. researchgate.net Similarly, in studies with E. coli, ¹⁵N-labeled nitrate was used to distinguish the production of ¹⁵NH₄⁺ from background ¹⁴NH₄⁺ in the growth medium, elucidating the pathways of nitrate reduction to either ammonia or nitrous oxide. rsc.org These isotopic studies provide definitive evidence of enzyme function and pathway connectivity in vivo. mdpi.com

| Enzyme | EC Number | ¹⁵N-Labeled Substrate | Reaction Traced |

| Nitrate Reductase (NR) | EC 1.7.1.1 | ¹⁵NO₃⁻ (Nitrate) | Reduction of nitrate to nitrite. nih.govnih.gov |

| Nitrite Reductase (NiR) | EC 1.7.7.1 | ¹⁵NO₂⁻ (Nitrite) | Reduction of nitrite to ammonium. researchgate.netnih.gov |

| Glutamine Synthetase (GS) | EC 6.3.1.2 | ¹⁵NH₄⁺ (Ammonium) | Incorporation of ammonium into the amide group of glutamine. nih.govmdpi.com |

| Glutamate Synthase (GOGAT) | EC 1.4.7.1 | ¹⁵N-Glutamine | Transfer of the ¹⁵N-amide group from glutamine to 2-oxoglutarate to form two molecules of glutamate. researchgate.netnih.gov |

Protein-Ligand Interaction and Conformational Dynamics Studies via ¹⁵N Labeling

Uniformly ¹⁵N-labeling proteins for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. biorxiv.org NMR methods like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can provide unique information on the kinetics and thermodynamics of protein conformational equilibria that occur on the microsecond to millisecond timescale. nih.gov These dynamics are fundamental to biological processes such as ligand binding, enzymatic catalysis, and allostery. nih.gov

When a ligand binds to a ¹⁵N-labeled protein, changes in the chemical environment of specific atomic nuclei can be observed in the NMR spectrum, allowing for the mapping of binding sites. acs.org Furthermore, relaxation dispersion experiments performed over a wide range of ligand concentrations can resolve whether the binding mechanism follows a "conformational selection" (CS) model, where the ligand binds to a pre-existing conformation, or an "induced fit" (IF) model, where binding induces a conformational change. pnas.org For example, a study on galectin-3C showed that the ligand itself lowers the transition barrier for the protein's conformational change, switching the binding pathway from conformational selection to induced fit. pnas.org These detailed insights into the dynamic effects of ligand binding are crucial for understanding protein function and for rational drug design. acs.orgpnas.org

| Protein Studied | Method | Key Finding from ¹⁵N Labeling |

| Galectin-3C | ¹⁵N CPMG Relaxation Dispersion | Revealed that ligand binding switches the binding pathway from conformational selection to induced fit by stabilizing the transition state. pnas.org |

| Bacteria Enzyme I (C-terminal domain) | ¹⁵N Relaxation Dispersion | Provided a pipeline for analyzing µs-ms dynamics, crucial for understanding its role in catalysis and signaling. nih.gov |

| FK506 Binding Protein (FKBP) | ¹⁵N NMR Relaxation | Showed that while the protein backbone becomes more rigid upon ligand binding, side-chain mobility increases in the binding loop, which is implicated in biological function. acs.org |

| Designed β-Strand Binder (C34) | ¹⁵N HSQC NMR | Established that the protein exists in a dynamic equilibrium between two conformers, which competes with and attenuates ligand binding. pnas.org |

Computational and Theoretical Investigations of Thiocyanate 15n

Quantum Chemical Calculations of Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the thiocyanate (B1210189) anion (SCN⁻). Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine its spatial and electronic structure. shd-pub.org.rs

Calculations confirm that the SCN⁻ anion has a linear structure. shd-pub.org.rs Theoretical computations of bond lengths are in excellent agreement with experimental data obtained from X-ray diffraction analysis. shd-pub.org.rs For instance, at the B3LYP/6-311++G(3df,3pd) level of theory, the calculated bond lengths are approximately 1.661 Å for the C–S bond and 1.172 Å for the C–N bond. shd-pub.org.rs

Natural Bond Orbital (NBO) analysis is used to investigate electron density delocalization and charge distribution. shd-pub.org.rs These calculations reveal that the negative charge is delocalized across the anion, with the nitrogen atom being slightly more negatively charged than the sulfur atom. shd-pub.org.rs This distribution is consistent with the known regioselectivity of SCN⁻ in reactions with hard Lewis acids. shd-pub.org.rs The analysis of bond orders indicates a triple bond character for the C≡N bond that is stronger than the C–S bond. shd-pub.org.rsshd-pub.org.rs

| Parameter | Calculated Value | Method |

| Natural Atomic Charge (S) | -0.463 | NBO |

| Natural Atomic Charge (C) | +0.055 | NBO |

| Natural Atomic Charge (N) | -0.592 | NBO |

| Natural Bond Order (C–S) | 1.403 | NBO |

| Natural Bond Order (C≡N) | 2.608 | NBO |

| Table 1: Calculated NBO charge distribution and bond orders for the thiocyanate anion. Data sourced from quantum chemical computations. shd-pub.org.rs |

Electron density distribution maps, derived from ab initio molecular wavefunctions, further elucidate the bonding characteristics. utwente.nlresearchgate.net These maps show accumulations of electron density in the bonding regions and around the terminal atoms, corresponding to lone pairs. Theoretical electron densities, when averaged over thermal vibrations to simulate crystal conditions, show fair comparison with experimental densities from X-ray diffraction, though some differences remain due to limitations in both theoretical models and experimental data processing. utwente.nl

Molecular Dynamics Simulations of Thiocyanate Anion Interactions with Solvents and Other Species

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of ions in solution over time. Classical MD simulations have been extensively used to investigate the solvation structure and dynamics of the thiocyanate anion in various solvents, providing a detailed picture of its interactions at the molecular level. nih.gov

In aqueous solutions, simulations show that the SCN⁻ anion is preferentially solvated by water molecules. nih.gov This is attributed to strong hydrogen bonding interactions between the nitrogen and sulfur atoms of the anion and the hydrogen atoms of water molecules. nih.gov The simulations reveal a well-defined first hydration shell around the SCN⁻ anion, composed mainly of water molecules, followed by a more diffuse second shell that can include other solvent molecules in mixed systems. nih.gov

Simulations have also shed light on cation-specific effects on the thiocyanate anion's coordination environment. lu.se For example, in aqueous solutions of potassium thiocyanate (KSCN), the potassium ion (K⁺) shows a preferential attraction to the sulfur atom of the SCN⁻, forming a diffuse coordination shell. lu.se This contrasts with the sodium ion (Na⁺), which exhibits a stronger, more direct interaction with the nitrogen atom. lu.se At high salt concentrations, these differing interactions lead to variations in ion clustering behavior. lu.seresearchgate.net The ability of SCN⁻ ions to form large ion clusters in concentrated aqueous solutions is believed to be a key factor in its role as a denaturant for proteins. rsc.org

| Finding | System Studied | Simulation Method |

| Preferential solvation by water molecules. | SCN⁻ in mixed DMF-water solvents. | Classical MD |

| First hydration shell at ~4.73 Å. | SCN⁻ in mixed DMF-water solvents. | Classical MD |

| K⁺ shows preferential attraction to the S atom. | Aqueous KSCN solutions. | Atomistic Modeling |

| Formation of large ion clusters at high concentrations. | Concentrated aqueous KSCN solutions. | Classical MD |

| Table 2: Key findings from molecular dynamics simulations of the thiocyanate anion in solution. nih.govlu.seresearchgate.net |

Furthermore, MD simulations combined with vibrational sum-frequency generation (VSFG) experiments have been used to probe the orientational organization of thiocyanate anions at charged interfaces. osti.gov These studies show that at low concentrations, SCN⁻ ions adopt a preferential orientation with respect to the surface normal, while at higher concentrations, the orientational distribution becomes broader. osti.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are crucial for predicting and interpreting the spectroscopic signatures of molecules, including isotopically labeled species like thiocyanate-15N.

NMR Chemical Shifts: The calculation of ¹⁵N NMR chemical shifts can be performed using methods such as the Density Functional Theory-Gauge Including Atomic Orbitals (DFT-GIAO) approach. rsc.org These calculations can accurately predict chemical shifts, aiding in the assignment of experimental spectra and the identification of structures in complex systems. rsc.org For the thiocyanate ion, ab initio calculations have been used to predict ¹⁵N shielding constants. cdnsciencepub.com A study on solid ammonium (B1175870) thiocyanate found that the calculated shielding constant was about 30 ppm larger than the observed value, a discrepancy attributed to the influence of intermolecular interactions within the crystal lattice that are not fully captured by the calculation on an isolated ion. cdnsciencepub.com

| Parameter | Experimental Value (ppm) | Ab Initio Calculated Value (ppm) |

| ¹⁵N Chemical Shielding Anisotropy (Δσ) | 415 ± 15 | - |

| Average ¹⁵N Shielding Constant (σ) | 34 | ~64 (estimated from similar molecules) |

| Table 3: Comparison of experimental and calculated ¹⁵N NMR parameters for the thiocyanate ion in solid NH₄SCN. cdnsciencepub.com |

Vibrational Frequencies: The vibrational frequency of the C≡N stretch in thiocyanate is a sensitive probe of its local environment. Quantum mechanical calculations are used to predict this frequency and its shifts due to isotopic substitution or solvent effects. nih.gov Isotopic labeling with ¹³C and ¹⁵N results in a significant red-shift (lowering of frequency) of the nitrile stretch. Experimental studies on doubly labeled S¹³C¹⁵N⁻ have observed a downshift of approximately 79 cm⁻¹, which is supported by theoretical calculations. rsc.org

Computational models also predict how the vibrational frequency changes in response to interactions with solvent molecules. nih.gov For example, calculations on a methyl thiocyanate (MeSCN)–water complex show that σ-type hydrogen bonding to the nitrogen atom leads to a blue-shift (increase in frequency) of about 7.3 cm⁻¹, while π-type hydrogen bonding interactions cause a red-shift of around 8.2 cm⁻¹. nih.gov These theoretical predictions are essential for interpreting time-resolved infrared and 2D-IR spectroscopy experiments that use the SCN group to probe local structural dynamics in proteins and other complex systems. rsc.org

Modeling of Reaction Transition States and Energetics for 15N-Involving Pathways

DFT calculations have been applied to study the complex electrochemical oxidation of the thiocyanate anion. researchgate.net These models explore the potential energy surfaces of the species involved, such as the thiocyanate radical (SCN•) and thiocyanogen (B1223195) ((SCN)₂). The calculations show that the reaction of a thiocyanate anion with a thiocyanate radical is thermodynamically favorable, as is the disproportionation of the thiocyanogen anion radical. researchgate.net This theoretical insight helps to build a comprehensive reaction mechanism that can explain complex experimental results, such as those from cyclic voltammetry. researchgate.net

Theoretical modeling has also been used to investigate plausible reaction pathways for the formation of thiocyanate from the reaction of elemental sulfur with cyanide. researchgate.net These calculations map out various potential routes, including unimolecular decomposition and nucleophilic decomposition pathways. By calculating the activation and reaction free energies for each step, the most likely mechanisms can be identified. researchgate.net For example, the direct attack of cyanide on a sulfur allotrope to form a polysulfide intermediate, which then generates thiocyanate, is one of the modeled pathways. researchgate.net

| Reaction / Process | System | Finding |

| Electrochemical Oxidation | SCN⁻ in acetonitrile | The reaction of SCN⁻ with SCN• and the disproportionation of (SCN)₂⁻• are thermodynamically favorable. researchgate.net |

| Thiocyanate Formation | Elemental sulfur + CN⁻ | Multiple pathways involving polysulfide intermediates are plausible, with calculated activation and reaction free energies for each step. researchgate.net |

| Decomposition | Aqueous nitrosyl thiocyanate (ONSCN) | A reaction mechanism involving three parallel pathways was developed and modeled to fit experimental kinetic data. nih.gov |

| Table 4: Examples of computational modeling of reaction pathways involving the thiocyanate moiety. |

These computational studies provide a detailed, energetic landscape of the reaction, offering a level of mechanistic detail that is difficult to achieve through experimentation alone.

Coordination Chemistry and Advanced Material Science Applications with 15n Specificity

Synthesis and Characterization of Metal-¹⁵N-Thiocyanate Complexes

The synthesis of metal complexes incorporating the ¹⁵N-labeled thiocyanate (B1210189) ligand generally follows established methods for preparing unlabeled metal-thiocyanate compounds, with Potassium thiocyanate-¹⁵N substituted as the thiocyanate source. wikipedia.org The primary method is salt metathesis, which involves the reaction of a soluble metal salt with KSC¹⁵N in a suitable solvent, leading to the precipitation of an insoluble salt and the formation of the desired complex in solution. nih.govsfu.ca The choice of solvent (aqueous or organic) and reaction conditions can be tailored to the specific metal and desired complex. nih.gov

Characterization of these ¹⁵N-labeled complexes is multifaceted. X-ray crystallography provides definitive structural information, while infrared (IR) spectroscopy is used to probe the vibrational modes of the thiocyanate ligand, which are sensitive to its coordination environment. sfu.caresearchgate.nethhu.de The key characterization technique that leverages the isotopic label is ¹⁵N NMR spectroscopy. This method directly probes the nitrogen nucleus of the coordinated thiocyanate, providing valuable data on the electronic environment, the nature of the metal-nitrogen bond, and the presence of different isomers in solution. nih.govnih.gov

| Synthesis Method | General Reaction | Typical Metal Ions | Notes |

| Salt Metathesis | MClₓ + x KSC¹⁵N → M(¹⁵NCS)ₓ + x KCl | Co(II), Ni(II), Fe(II), Mn(II), Cu(II), Cd(II) | A common and versatile method. The choice of solvent is crucial for separating the product from the byproduct salt. nih.govsfu.ca |

| Reaction with Precursor Complexes | [M(L)ₓ]ⁿ⁺ + y KSC¹⁵N → [M(L)ₓ₋ᵧ(¹⁵NCS)ᵧ]⁽ⁿ⁻ʸ⁾⁺ + y L | Pt(II), Pd(II), Co(III) | Used for creating mixed-ligand complexes. The lability of the existing ligands (L) determines the reaction conditions. wikipedia.org |

| Oxidative Addition | M(L)ₓ + (SC¹⁵N)₂ → M(¹⁵NCS)₂(L)ₓ | Ru(0) | Involves the addition of thiocyanogen (B1223195) to a low-valent metal center. wikipedia.org |

Investigation of Linkage Isomerism (N-bonded vs. S-bonded) in ¹⁵N-Thiocyanate Coordination Compounds

Linkage isomerism is a critical concept in the coordination chemistry of the thiocyanate anion, which is an ambidentate ligand capable of binding to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). wikipedia.orgtiwariacademy.comwikipedia.org The preferred bonding mode is influenced by several factors, including the Hard and Soft Acids and Bases (HSAB) principle, where hard metal ions favor coordination with the hard nitrogen donor and soft metal ions prefer the soft sulfur donor. wikipedia.org Steric effects from other ligands in the coordination sphere can also dictate the binding mode. actachemscand.org

The use of Potassium thiocyanate-¹⁵N is particularly powerful for studying this isomerism. ¹⁵N NMR spectroscopy provides a direct and unambiguous method to distinguish between N- and S-bonded isomers. The ¹⁵N chemical shift is highly sensitive to the immediate coordination environment; a direct M-¹⁵N bond results in a significantly different chemical shift compared to the more distant nitrogen in an M-S-C-¹⁵N arrangement. For instance, ¹⁵N NMR studies have been instrumental in identifying and characterizing linkage isomers in rhodium(III) thiocyanate complexes. nii.ac.jp

Vibrational spectroscopy is another key technique. The frequencies of the C≡N and C-S stretching modes in the infrared (IR) spectrum are diagnostic of the coordination mode. Isotopic labeling with ¹⁵N induces a predictable shift in the vibrational frequencies of modes involving the nitrogen atom, further aiding in the precise assignment of these bands and confirming the nature of the linkage. actachemscand.org

| Property | N-bonded (Isothiocyanate) | S-bonded (Thiocyanate) | ¹⁵N-Specificity |

| Coordination | M-NCS | M-SCN | Direct M-¹⁵N bond vs. M-S-C-¹⁵N linkage. |

| Favored by | Hard or borderline metal ions (e.g., Cr³⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) wikipedia.orgresearchgate.net | Soft metal ions (e.g., Rh³⁺, Ir³⁺, Pd²⁺, Pt²⁺, Hg²⁺) wikipedia.orgniscpr.res.in | HSAB principle dictates preference. |

| IR: ν(C≡N) (cm⁻¹) | ~2040–2100 (strong, sharp) actachemscand.orgresearchgate.net | > 2100 (often weaker) researchgate.netresearchgate.net | ¹⁵N substitution causes a downward shift in frequency, confirming the vibrational mode. |

| IR: ν(C-S) (cm⁻¹) | ~780–860 actachemscand.org | ~690–720 actachemscand.org | Less affected by ¹⁵N labeling. |

| ¹⁵N NMR | Direct observation of M-¹⁵N coupling; characteristic chemical shift. nii.ac.jp | Different chemical shift due to lack of direct M-¹⁵N bond. nii.ac.jp | Provides unambiguous distinction between isomers. |

Studies on the Role of Thiocyanate in Electrochemical Capacitor Electrolytes

While existing research primarily uses unlabeled KSCN, the application of Potassium thiocyanate-¹⁵N would be invaluable for mechanistic studies. As a stable isotopic tracer, KSC¹⁵N would enable researchers to track the fate of the thiocyanate nitrogen atom during the capacitor's charge-discharge cycles. This could be used to investigate the mechanisms of the redox processes and to identify potential electrolyte degradation pathways, which are crucial for improving the long-term stability of the capacitors. Techniques such as in situ ¹⁵N NMR could monitor changes in the electrolyte in real-time, providing direct evidence of the chemical transformations the thiocyanate ion undergoes at the electrode-electrolyte interface.

| Electrolyte System | Key Findings | Potential Role of ¹⁵N Labeling |

| KSCN in H₂O | High ionic conductivity; redox activity enhances pseudocapacitance on the positive electrode. rsc.org | Trace the nitrogen atom in redox intermediates. |

| LiSCN in Li-ion capacitors | Reduces resistance of the negative electrode and facilitates lithium intercalation. researchgate.net | Elucidate the role of the SCN⁻ anion in the formation of the solid-electrolyte interphase (SEI). |

| NH₄SCN in H₂O | Achieves the highest conductivity among common alkali and ammonium (B1175870) thiocyanates (up to 401 mS cm⁻¹). rsc.org | Differentiate reactions involving the NH₄⁺ cation versus the SCN⁻ anion. |